molecular formula C9H14ClNOS B2887379 [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1803604-81-0

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B2887379
CAS No.: 1803604-81-0
M. Wt: 219.73
InChI Key: UQLVKSZJIMTXGK-UHFFFAOYSA-N
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Description

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the thiophene and methanol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield aldehydes or acids, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of pyrrolidine and thiophene-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with pyrrolidine and thiophene moieties have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Thiophene-2-carboxylic acid derivatives

Uniqueness

The uniqueness of [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride lies in its combination of a pyrrolidine ring with a thiophene group and a methanol moiety. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(4-thiophen-3-ylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c11-5-8-3-10-4-9(8)7-1-2-12-6-7;/h1-2,6,8-11H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLVKSZJIMTXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CSC=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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